Deoxyradicinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

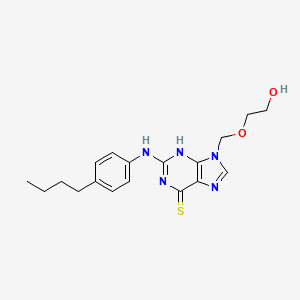

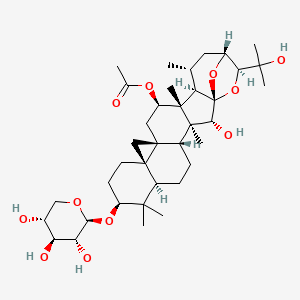

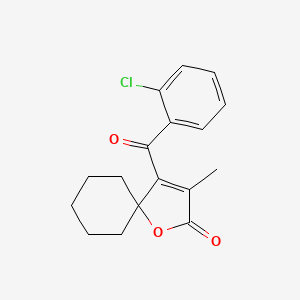

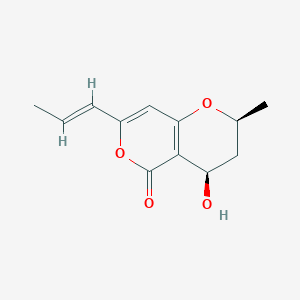

Deoxyradicinol is a novel compound with phytotoxic activity, isolated from liquid cultures of the fungus Alternaria helianthi. It has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol The compound is known for its unique structure, which includes a pyrano[4,3-b]pyran-5-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of deoxyradicinol involves a three-step route, with the key step being a zinc-mediated enolate C-acylation. This step allows for the direct introduction of the propenyl side chain without extraneous redox manipulations. The reaction conditions typically involve maintaining a temperature of around 35°C and a pH of 7.0, with NAD+ as a co-enzyme.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of bioreactors for the cultivation of Alternaria helianthi and subsequent extraction of this compound is a potential method for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Deoxyradicinol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to radicinin and 3-epi-radicinin in the phytopathogenic fungus Bipolaris coicis.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include radicinin and 3-epi-radicinin, both of which have significant biological activities.

Wissenschaftliche Forschungsanwendungen

Deoxyradicinol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: this compound exhibits phytotoxic activity, making it a potential candidate for the development of bioherbicides.

Medicine: Research has shown that this compound can inhibit the growth of bacterial pathogens such as Xylella fastidiosa and Liberibacter crescens, which are responsible for diseases in grapevines and citrus plants.

Industry: The compound’s phytotoxic properties are being explored for use in sustainable agriculture and weed management.

Wirkmechanismus

Deoxyradicinol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the inhibition of bacterial growth by interfering with the bacterial cell wall synthesis. The compound also induces oxidative stress in plant cells, leading to chlorosis and wilting . Additionally, this compound targets chloroplasts, causing an overproduction of reactive oxygen species and triggering programmed cell death in plants .

Vergleich Mit ähnlichen Verbindungen

Radicinin: A phytotoxic and antibiotic metabolite produced by some phytopathogenic fungi.

3-epi-Radicinin: An epimer of radicinin with similar biological activities.

Uniqueness: Deoxyradicinol is unique due to its specific structure and the presence of a propenyl side chain, which distinguishes it from other similar compounds. Its ability to inhibit bacterial growth and induce oxidative stress in plants makes it a valuable compound for various applications in agriculture and medicine.

Eigenschaften

CAS-Nummer |

97588-11-9 |

|---|---|

Molekularformel |

C12H14O4 |

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

(2S,4R)-4-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one |

InChI |

InChI=1S/C12H14O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7,9,13H,5H2,1-2H3/b4-3+/t7-,9+/m0/s1 |

InChI-Schlüssel |

CJYYHIQJJHOGBG-NBUMFNHOSA-N |

Isomerische SMILES |

C/C=C/C1=CC2=C([C@@H](C[C@@H](O2)C)O)C(=O)O1 |

Kanonische SMILES |

CC=CC1=CC2=C(C(CC(O2)C)O)C(=O)O1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.